molecular formula C20H17ClO5 B11160403 methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11160403
M. Wt: 372.8 g/mol
InChI Key: VGZZDRZKLKRAON-UHFFFAOYSA-N
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Description

Methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of coumarins and derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for drug development .

Preparation Methods

The synthesis of methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with 4-chlorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

Methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters in the brain. This inhibition leads to increased levels of neurotransmitters, which can have therapeutic effects in neurodegenerative diseases .

Comparison with Similar Compounds

Methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique compared to other similar compounds due to its specific substitution pattern on the coumarin core. Similar compounds include:

By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.

Properties

Molecular Formula

C20H17ClO5

Molecular Weight

372.8 g/mol

IUPAC Name

methyl 2-[7-[(4-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C20H17ClO5/c1-12-16-8-7-15(25-11-13-3-5-14(21)6-4-13)9-18(16)26-20(23)17(12)10-19(22)24-2/h3-9H,10-11H2,1-2H3

InChI Key

VGZZDRZKLKRAON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Cl)CC(=O)OC

Origin of Product

United States

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